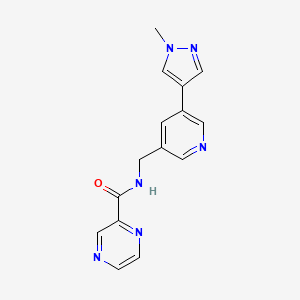

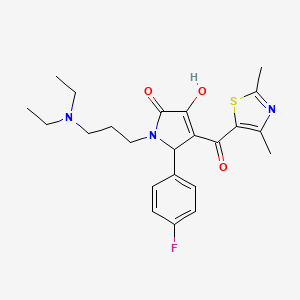

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is known for its versatility and is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a pyridine ring, and a pyrazine ring . These rings are connected by a methyl group and a carboxamide group . The structure of the compound can be confirmed by various methods, including nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .科学的研究の応用

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocyclic compounds, such as pyridines, pyrazines, and pyrroles, are critical structural components in pharmaceuticals and agrochemicals owing to their high biological activities. Pyridine bases, for instance, find applications in herbicides, insecticides, and pharmaceuticals, including vitamins like nicotinic acid and nicotinic acid amide. Pyrazines are utilized in flavors, fragrances, and as pharmaceutical intermediates. An example includes 2-methylpyrazine, a precursor for the anti-tuberculosis drug pyrazinamide. Pyrrole, another nitrogen-containing compound, is primarily used in the synthesis of polypyrrole, an electroconductive polymer with increasing interest for its potential inexpensive production process (Higasio & Shoji, 2001).

Synthesis and Cytotoxicity of Pyrazole Derivatives

Research into pyrazole and pyrazolopyrimidine derivatives has shown promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These compounds, synthesized through various chemical reactions, demonstrate the potential for developing new therapeutic agents based on the pyrazole scaffold. The structural diversity and biological activity of these compounds highlight the utility of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide derivatives in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Antimycobacterial Activity of Pyrazine Derivatives

Substituted pyrazines, including those with isosteric modifications, have been studied for their antimycobacterial properties against Mycobacterium tuberculosis. These compounds, designed to improve lipophilicity and cellular permeability, have shown activity levels that range from modest to significant when compared to standard treatments like pyrazinamide. This research underscores the potential of pyrazine derivatives in addressing tuberculosis and possibly other bacterial infections (Gezginci, Martin, & Franzblau, 1998).

Antiviral and Antimicrobial Activities of Pyrazole Derivatives

Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for anti-influenza A virus activity, specifically against the H5N1 subtype. Several compounds exhibited significant antiviral activities, highlighting the potential of such derivatives in developing treatments against avian influenza. This demonstrates the broader applicability of pyrazole derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

作用機序

Target of Action

Similar compounds with a pyrazole core have been known to interact with various enzymes and receptors, influencing their activity .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as direct inhibition .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s worth noting that the lipophilicity of similar compounds has been modulated to attenuate direct inhibition towards multiple cyp isoforms .

Result of Action

One study found that a similar compound displayed an ic50 value of 444 nm for the ribosomal s6 kinase p70s6kβ (s6k2) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and reaction time can affect the yield of a compound . .

特性

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-21-10-13(8-20-21)12-4-11(5-17-7-12)6-19-15(22)14-9-16-2-3-18-14/h2-5,7-10H,6H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMBXDHZTRDSDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992550.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2992551.png)

![1-[(4-Methylphenyl)methyl]-N-[3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2992555.png)

![1,3,6,7-tetramethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992556.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)

![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)